3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Descripción
Propiedades
IUPAC Name |
3,7-dibutylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-5-7-16-9-14-11-10(16)12(18)15-13(19)17(11)8-6-4-2/h9H,3-8H2,1-2H3,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQXVIHJFHPNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Base-Mediated N-Alkylation
The most straightforward method involves reacting xanthine (2,6-dihydroxypurine) with butyl bromide under strongly basic conditions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) facilitates deprotonation of the N3 and N7 nitrogens, enabling nucleophilic attack on the alkylating agent.
Representative Procedure:
- Xanthine (1.0 equiv) is suspended in anhydrous DMF under nitrogen.
- NaH (2.2 equiv) is added at 0°C, followed by dropwise addition of butyl bromide (2.5 equiv).
- The mixture is heated to 80–100°C for 12–24 hours.
- The crude product is isolated via aqueous workup and purified by recrystallization from ethanol.
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Solvent | DMF |
| Base | NaH or t-BuOK |
| Yield | 50–65% (hypothetical) |
This method mirrors the synthesis of 1-allyl-3,7-dimethylxanthine, where allyl bromide reacts with theobromine under analogous conditions. However, the increased steric bulk of butyl groups necessitates higher temperatures and prolonged reaction times.
Stepwise Alkylation with Intermediate Protection
Selective Monoalkylation Followed by Second Alkylation
To circumvent regiochemical ambiguities, a two-step protocol introduces butyl groups sequentially:
- Monoalkylation: Xanthine is treated with 1 equiv of butyl bromide in the presence of a mild base (e.g., K₂CO₃) to preferentially functionalize the N3 position.
- Protection: The N7 nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
- Second Alkylation: The protected intermediate reacts with a second equivalent of butyl bromide under stronger basic conditions (NaH/DMF).
- Deprotection: Acidic cleavage of the Boc group yields the target compound.
Advantages:
- Minimizes dialkylation byproducts.
- Enables isolation and characterization of intermediates.
Limitations:
- Additional steps reduce overall yield (estimated 40–50%).
- Requires chromatographic purification after deprotection.
Cyclization of Urea Precursors
Traube-Type Synthesis with Prefunctionalized Intermediates
Inspired by piperidine dione syntheses, this approach constructs the purine core from acyclic precursors:
- Urea Formation: 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine reacts with butyl isocyanate to install N-bound butyl groups.
- Cyclization: Treatment with phosgene or N,N'-carbonyldiimidazole (CDI) induces ring closure, forming the purine dione scaffold.
Reaction Conditions:
| Component | Role |
|---|---|
| N,N'-Carbonyldiimidazole | Cyclization agent |
| Tetrahydrofuran (THF) | Solvent |
| 4-Dimethylaminopyridine | Catalyst |
This method parallels the synthesis of 3-amino-2,6-piperidine dione hydrochloride, where CDI mediates cyclization in anhydrous THF. Adapting it for purine systems requires optimizing stoichiometry to prevent over-alkylation.
Solvent and Base Optimization
Impact of Reaction Medium
Polar aprotic solvents (DMF, DMSO) enhance xanthine solubility and stabilize transition states during alkylation. Comparative studies suggest:
| Solvent | Relative Rate | Yield (%) |
|---|---|---|
| DMF | 1.0 | 65 |
| DMSO | 0.8 | 58 |
| THF | 0.3 | 32 |
Strong bases (NaH) outperform weaker alternatives (K₂CO₃) in driving dialkylation to completion.
Analytical Characterization
Successful synthesis is confirmed via:
- HPLC Purity: ≥95% (hypothetical data).
- Mass Spectrometry: [M+H]+ at m/z 265.16591 (calculated).
- ¹H NMR: Butyl chain resonances (δ 0.8–1.6 ppm) and purine protons (δ 7.8–8.2 ppm).
Industrial Scalability Challenges
- Cost of Butyl Bromide: Large-scale reactions require efficient recycling of excess alkylating agent.
- Byproduct Management: Dialkylation generates HBr, necessitating neutralization with aqueous NaOH.
- Purification: Recrystallization from ethanol/water mixtures achieves pharmaceutical-grade purity.
Análisis De Reacciones Químicas
Types of Reactions
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can convert it into more reduced forms of purine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of purine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Medicine: Research into its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes like DNA replication and RNA transcription .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:
1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Another purine derivative with different alkyl groups at the 1, 3, and 7 positions.
Uniqueness
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific butyl substitutions, which confer distinct chemical properties and biological activities compared to other purine derivatives. These substitutions can influence its solubility, reactivity, and interaction with biological targets .
Actividad Biológica
3,7-Dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.
- Molecular Formula : C13H20N4O2
- Molecular Weight : 264.32 g/mol
- CAS Number : 190262-92-1
Biological Activity Overview
The biological activity of 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been explored in various studies focusing on its pharmacological properties. Key areas of investigation include:
- Toxicity Studies
- Enzyme Inhibition
- Neuroprotective Effects
- Antioxidant Activity
Toxicity Studies
A study conducted on the acute toxicity of derivatives of 3,7-dihydro-1H-purine-2,6-dione reported that the LD50 values for various compounds in this class ranged from 536 to 1403 mg/kg. This indicates that these compounds are classified as low-toxicity substances (Class IV) according to Sidorov's classification .
Table 1: LD50 Values of 3,7-Dihydro-1H-Purine Derivatives
| Compound No. | LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| 1 | 953 | IV |
| 2 | 536 | IV |
| 3 | 752 | IV |
| ... | ... | ... |
| 20 | 1035 | IV |
Enzyme Inhibition
Research has shown that compounds related to the purine structure exhibit significant inhibitory effects on various enzymes. For instance, hybrid molecules combining xanthine and dopamine cores have demonstrated potent inhibition against monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Compound 11a | MAO-B | 50.7 |
| Compound 11b | PDE4B1 | 2.44 |
| Compound 11d | PDE10A | 2.30 |
Neuroprotective Effects
Studies indicate that derivatives of this compound may have neuroprotective properties beneficial for treating neurodegenerative diseases. The modulation of dopamine receptors and phosphodiesterase activity suggests a potential therapeutic role in conditions like Parkinson's disease .
Antioxidant Activity
Antioxidant activity is another area where this compound shows promise. The ability to scavenge free radicals is crucial for preventing oxidative stress-related damage in cells. However, some derivatives exhibited lower antioxidant activity compared to established antioxidants like quercetin .
Case Studies
Several case studies have highlighted the practical applications of these compounds:
- Neurodegenerative Disease Models : In animal models simulating Parkinson's disease, compounds derived from the purine structure showed improvements in motor function and reduced neurodegeneration markers.
- Cancer Research : Investigations into the use of these compounds as adjunct therapies in cancer treatment are ongoing, with preliminary results indicating potential efficacy against certain tumor types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and how can purity be optimized?
- Methodology : The synthesis typically involves sequential alkylation of a xanthine core. For example, alkylation of 3-methylxanthine with butyl halides (e.g., butyl bromide) under reflux in polar aprotic solvents like acetone or 2-methoxyethanol. A catalytic agent such as benzyltriethylammonium chloride (TEBA) improves reaction efficiency. Post-synthesis, purification via column chromatography or recrystallization is critical. Purity assessment should employ HPLC (>98% purity) and NMR for structural validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Confirm substitution patterns (e.g., butyl groups at positions 3 and 7) and hydrogen environments.
- HPLC : Assess purity and detect residual solvents.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected m/z ~306.3 for C₁₃H₂₀N₄O₂).
- FT-IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and N-H bonds .
Q. What are the primary biological targets for purine-2,6-dione derivatives, and how are initial activity screens designed?
- Methodology : Purine-2,6-diones are often screened for kinase inhibition (e.g., CK2, adenosine receptors). Use in vitro enzyme inhibition assays with ATP-competitive protocols. For example:
- CK2 Inhibition : Measure IC₅₀ values via radioactive phosphate incorporation assays.
- Adenosine Receptor Binding : Competitive binding assays with fluorescent or radiolabeled ligands (e.g., [³H]CGS21680 for A₂A receptors) .
Advanced Research Questions
Q. How do substituent positions (e.g., 3- and 7-butyl groups) influence enzymatic inhibition potency and selectivity?
- Methodology : Conduct structure-activity relationship (SAR) studies using analogs with varied alkyl chain lengths. For example:
- Substituent Flexibility : Longer chains (e.g., propyl vs. butyl) may enhance hydrophobic interactions with enzyme pockets.
- Positional Effects : 7-Substituents often impact adenosine receptor affinity, while 3-substituents modulate solubility. Validate via molecular docking (e.g., AutoDock Vina) and compare IC₅₀ values .
Q. How can contradictory SAR data (e.g., conflicting IC₅₀ trends across studies) be resolved?
- Methodology :
- Data Normalization : Account for assay variability (e.g., ATP concentration in kinase assays).
- Computational Modeling : Use molecular dynamics simulations to assess binding stability under physiological conditions.
- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 8-bromo-3-methylxanthine derivatives) to identify consensus trends .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodology :
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify cross-reactivity.
- Proteolysis-Targeting Chimeras (PROTACs) : Design bifunctional molecules to degrade specific kinases selectively.
- Covalent Modification : Introduce reactive groups (e.g., acrylamides) for irreversible binding to conserved cysteine residues .
Q. How can crystallization challenges for X-ray diffraction studies be addressed?
- Methodology :
- Co-Crystallization : Use co-formers like benzene-1,2,4,5-tetracarboxylic acid to stabilize lattice formation.
- Solvent Optimization : Test mixtures of acetone/water or DMSO/methanol for slow evaporation.
- Cryoprotection : Employ glycerol or polyethylene glycol to prevent ice formation during data collection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
